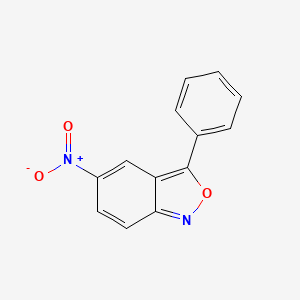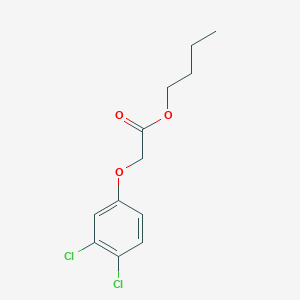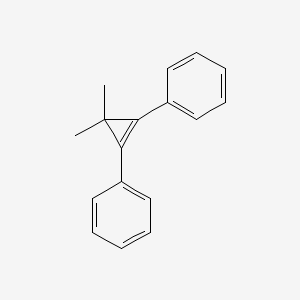
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is an organic compound that features a cyclopropene ring substituted with phenyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene typically involves the cyclopropenation of a suitable precursor. One common method is the reaction of phenylacetylene with a dimethylcarbene source under specific conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency. Continuous flow reactors might be employed to ensure consistent production rates.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaNH2) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
While specific biological or medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential pharmacological properties. Research could explore its use as a precursor for drug development.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.
Mécanisme D'action
The mechanism by which (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene exerts its effects would depend on its specific application. In chemical reactions, the cyclopropene ring’s strain and reactivity play a crucial role. In potential biological applications, the compound’s interaction with molecular targets, such as enzymes or receptors, would be key.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropene: The simplest cyclopropene compound, which serves as a fundamental building block.
Phenylcyclopropene: A compound with a phenyl group attached to the cyclopropene ring.
Dimethylcyclopropene: A compound with two methyl groups attached to the cyclopropene ring.
Uniqueness
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is unique due to the combination of phenyl and dimethyl substitutions on the cyclopropene ring
Propriétés
Numéro CAS |
50555-61-8 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(3,3-dimethyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-17(2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
QUIRCZSUYVLXFS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


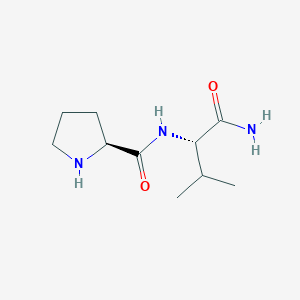

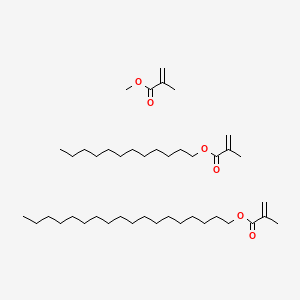
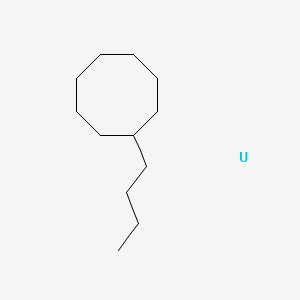
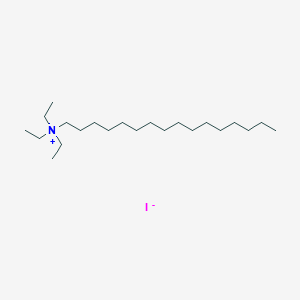
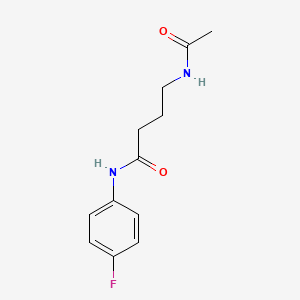
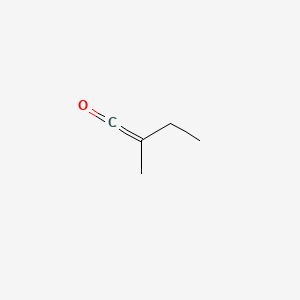
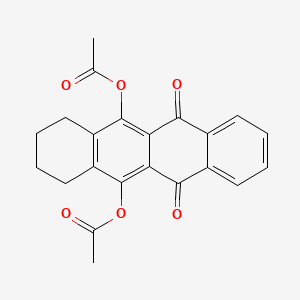
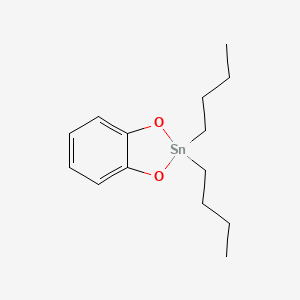
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
